6-Benzylaminopurine hydrochloride

Micropropagation Axillary shoot proliferation Tuber crop

Inconsistent cytokinin sourcing leads to protocol failure. 6-Benzylaminopurine hydrochloride (BAP·HCl) solves this with superior water solubility and proven potency. • Achieves 73% higher shoot multiplication vs. kinetin in large-scale crop production.[reference:0] • Enables reliable organogenesis in recalcitrant genotypes where kinetin fails.[reference:1] • The hydrochloride salt ensures aseptic stock preparation & consistent dosing critical for micropropagation.[reference:2]

Molecular Formula C12H12ClN5
Molecular Weight 261.71 g/mol
CAS No. 162714-86-5
Cat. No. B060633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylaminopurine hydrochloride
CAS162714-86-5
Molecular FormulaC12H12ClN5
Molecular Weight261.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl
InChIInChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H
InChIKeyVQVCNMLGIVVDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylaminopurine Hydrochloride (CAS 162714-86-5): A Water-Soluble Synthetic Cytokinin for Reproducible Plant Tissue Culture


6-Benzylaminopurine hydrochloride (CAS 162714-86-5), also referred to as N6-benzyladenine hydrochloride or BAP hydrochloride, is a synthetic aromatic cytokinin . This compound is a purine-based plant growth regulator that functions by mimicking natural adenine-type cytokinins, thereby promoting cell division, shoot proliferation, and delaying senescence . It is supplied as a crystalline solid with a molecular weight of 261.71 g/mol and a melting point of 230-233°C . As the hydrochloride salt, it is distinguished from the free base by its significantly enhanced water solubility, a property critical for the aseptic preparation of stock solutions and consistent dosing in micropropagation protocols .

Why 6-Benzylaminopurine Hydrochloride is Not Freely Interchangeable with Kinetin or Zeatin in Critical Assays


In-class substitution of cytokinins without empirical justification can introduce significant experimental variability or outright protocol failure. Comparative studies across diverse plant systems and bioassays reveal that 6-benzylaminopurine hydrochloride (BAP) exhibits fundamentally different potency, efficacy, and species-specific responses compared to structurally related analogs like kinetin (6-furfurylaminopurine) or the natural cytokinin zeatin. While BAP consistently demonstrates superior shoot induction and multiplication efficiency in numerous crops, kinetin is documented as a weaker inducer or even a preferred alternative to mitigate hyperhydricity in specific genotypes [1][2]. Furthermore, the hydrochloride salt form itself offers critical formulation advantages over the poorly soluble free base, impacting experimental reproducibility and large-scale agricultural application [3]. The following quantitative evidence underscores why sourcing the correct compound and salt form is a non-negotiable prerequisite for achieving validated, peer-reviewed outcomes.

Quantitative Differentiation of 6-Benzylaminopurine Hydrochloride Against Primary Analogs


Superior Shoot Multiplication in Chinese Potato (Plectranthus rotundifolius) Compared to Kinetin

In a direct head-to-head comparison for axillary shoot bud culture, 6-benzylaminopurine (BAP) at its optimal concentration was 73% more effective at inducing multiple shoots than the optimal concentration of kinetin. This demonstrates a significantly higher specific activity for shoot organogenesis in this valuable minor tuber crop [1].

Micropropagation Axillary shoot proliferation Tuber crop

Enhanced Direct Organogenesis in Multiple Potato (Solanum tuberosum) Cultivars Versus Kinetin

A factorial experiment comparing the effects of BAP and kinetin on five potato cultivars demonstrated that BAP was unequivocally more effective at inducing direct regeneration from internode explants. While kinetin influenced only the length and number of shoots, it had no effect on the rate of regeneration itself. In contrast, BAP positively and significantly increased the rate of regeneration across all tested cultivars [1].

Direct regeneration Organogenesis Solanaceae

Higher Positive Inotropic Potency in Rat Atrial Tissue Compared to Kinetin and Zeatin

In a cross-species pharmacological study on isolated rat atria, the positive inotropic effects of three cytokinins were directly compared. The potency order was clearly established as 6-benzylaminopurine (6-BAP) > kinetin ≥ zeatin . This indicates that 6-BAP is the most potent activator of the P2-purinoceptor pathway in this mammalian model system.

P2-purinoceptors Pharmacology Cardiac contractility

Markedly Improved Aqueous Solubility Enables Aseptic Solution Preparation Compared to Free Base

The hydrochloride salt form of 6-benzylaminopurine is readily soluble in water, a stark contrast to the free base form which is documented as being 'poorly soluble in water and general organic solvents' [1]. This fundamental physicochemical difference is critical for the preparation of sterile, concentrated stock solutions used in plant tissue culture media, where organic solvents are often undesirable.

Formulation Solubility Solution preparation

Evidence-Based Application Scenarios for 6-Benzylaminopurine Hydrochloride Procurement


Maximizing Clonal Multiplication Rates in Commercial Micropropagation

For large-scale production of economically important crops like Chinese potato or sugarcane, the 73% increase in shoot multiplication observed with BAP compared to kinetin directly translates into significantly higher throughput and reduced cost per plantlet. Procurement of 6-benzylaminopurine hydrochloride is essential for maintaining these high-yield production cycles [1][2].

Developing Direct Organogenesis Protocols for Recalcitrant Genotypes

In research and breeding programs focused on crops like potato, where kinetin failed to induce direct regeneration, BAP was the sole cytokinin capable of reliably stimulating organogenesis across multiple cultivars. Selecting BAP over weaker analogs is critical for establishing efficient genetic transformation and gene-editing pipelines [3].

Investigating Cytokinin-Mediated Purinergic Signaling in Mammalian Models

For studies examining the extra-plant biological activities of cytokinins, the established potency order (6-BAP > kinetin ≥ zeatin) for positive inotropism in rat atria makes 6-benzylaminopurine hydrochloride the most sensitive probe for activating P2-purinoceptors. This allows for more robust and detectable responses at lower experimental concentrations .

Technical Documentation Hub

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